molecular formula C15H23N7O5 B14808403 2,5-Diamino-6-((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)hexanoic acid

2,5-Diamino-6-((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)hexanoic acid

Cat. No.: B14808403
M. Wt: 381.39 g/mol
InChI Key: LMXOHSDXUQEUSF-LWCRYBRRSA-N
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Description

Sinefungin is a natural nucleoside analogue of S-adenosylmethionine, isolated from Streptomyces species. It is known for its antifungal, antiviral, and antiparasitic properties. The compound belongs to the purine nucleosides and analogues, comprising a purine base attached to a sugar .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sinefungin can be synthesized through various methods. One common approach involves the use of Streptomyces species, which naturally produce sinefungin. The biosynthesis involves complex enzymatic machineries encoded within gene clusters in the genome of these microorganisms .

Industrial Production Methods

Industrial production of sinefungin typically involves fermentation processes using Streptomyces species. The fermentation conditions are optimized to maximize the yield of sinefungin. This method is cost-effective and allows for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Sinefungin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving sinefungin include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from the reactions of sinefungin depend on the type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives of sinefungin, while substitution reactions can produce various substituted analogues .

Scientific Research Applications

Sinefungin has a wide range of scientific research applications:

Comparison with Similar Compounds

Sinefungin is similar to other nucleoside analogues such as S-adenosylhomocysteine and S-adenosylmethionine. it is unique in its ability to inhibit a broad range of methyltransferases. Other similar compounds include:

Sinefungin’s broad-spectrum activity and ability to inhibit multiple methyltransferases make it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C15H23N7O5

Molecular Weight

381.39 g/mol

IUPAC Name

2,5-diamino-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid

InChI

InChI=1S/C15H23N7O5/c16-6(1-2-7(17)15(25)26)3-8-10(23)11(24)14(27-8)22-5-21-9-12(18)19-4-20-13(9)22/h4-8,10-11,14,23-24H,1-3,16-17H2,(H,25,26)(H2,18,19,20)/t6?,7?,8-,10-,11-,14-/m1/s1

InChI Key

LMXOHSDXUQEUSF-LWCRYBRRSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CC(CCC(C(=O)O)N)N)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC(CCC(C(=O)O)N)N)O)O)N

Origin of Product

United States

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